Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[(3R,4S)-4-phenylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYONUQTZTYVFP-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol typically involves the construction of the piperidine ring followed by the introduction of the phenyl group and the methanol moiety. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents under specific conditions to attach the phenyl group to the piperidine ring.
Addition of the Methanol Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
[(3R,4R)-4-Methylpiperidin-3-yl]methanol (2h)
- Structure : Differs by a methyl group at the 4-position instead of phenyl.
- Synthesis : Prepared via LiAlH4 reduction of a piperidine ester precursor .
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
- Structure : Substitutes the phenyl group with a 4-fluorophenyl moiety.
rel-((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride
- Structure : Fluorine at the 3-position of the piperidine ring.
- Significance : Fluorination at the ring position increases electronegativity, which may improve blood-brain barrier penetration or modulate toxicity .
rel-3-[(3R,4S)-1,3-Dimethyl-4-propyl-4-piperidinyl]phenol
- Structure: Incorporates phenol and alkyl groups (methyl, propyl) on the piperidine ring.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Piperidine Positions) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Rel-[(3R,4S)-4-Phenylpiperidin-3-yl]methanol | 4-Ph, 3-CH2OH | 207.27 | Hydroxymethyl, Phenyl |
| [(3R,4R)-4-Methylpiperidin-3-yl]methanol | 4-Me, 3-CH2OH | 145.23 | Hydroxymethyl, Methyl |
| [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol | 4-4-F-Ph, 3-CH2OH | 209.26 | Hydroxymethyl, 4-Fluorophenyl |
| rel-((3R,4R)-3-Fluoropiperidin-4-yl)methanol | 3-F, 4-CH2OH | 169.62 (HCl salt) | Hydroxymethyl, Fluorine |
Biological Activity
Rel-[(3R,4S)-4-phenylpiperidin-3-yl]methanol is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a review of relevant literature and research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a phenyl group and a hydroxyl group. Its unique stereochemistry contributes to its biological interactions, making it a subject of interest in drug development.
The mechanism of action of this compound involves its ability to interact with various biological targets, including receptors and enzymes. The compound's chiral nature allows for selective binding to these targets, influencing signal transduction pathways and metabolic processes.
Key Biological Targets:
- Receptor Interactions : The compound has been shown to modulate neurotransmitter receptors, which may contribute to its analgesic and anti-inflammatory effects.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thus altering the biochemical landscape within cells.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Analgesic Properties : Studies suggest that this compound can reduce pain perception through its interaction with opioid receptors.
- Anti-inflammatory Effects : It has been observed to decrease inflammation markers in various biological assays.
- Cognitive Enhancement : Preliminary studies indicate potential benefits in enhancing cognitive functions, possibly through modulation of cholinergic systems.
Case Studies
Several studies have explored the biological activity of this compound:
- Analgesic Study : A study conducted on animal models demonstrated that administration of the compound resulted in significant pain relief compared to control groups (IC50 values indicating effective concentration levels were noted) .
- Inflammation Model : In a controlled experiment involving inflammatory cytokine assays, this compound inhibited the release of TNF-alpha and IL-6 by approximately 50% at concentrations around 10 µM .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [(3R,4S)-1-Methyl-4-(4-fluorophenyl)piperidin-3-yl]methanol | Fluorine substitution on phenyl group | Enhanced analgesic effects |
| [(3R,4S)-1-Methyl-4-(4-methoxyphenyl)piperidin-3-yl]methanol | Methoxy substitution | Increased anti-inflammatory activity |
| [(3R,4S)-1-Nitroso-4-phenyipiperidin-3-y | Nitroso group addition |
Q & A
Q. What are the optimal synthetic routes for Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves multi-step reactions starting from chiral precursors. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or other chiral-selective reducing agents to control stereochemistry during piperidine ring formation .
- Hydroxymethylation : Introduce the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences (e.g., NaBH4 for alcohol reduction after aldehyde formation) .
- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess ≥98%. Monitor purity via polarimetry and / NMR for stereochemical confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify key protons (e.g., hydroxymethyl at δ 3.5–4.0 ppm) and carbons. NOESY experiments confirm stereochemistry by spatial interactions between the phenyl and hydroxymethyl groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO, 191.27 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration for crystallizable derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols (OSHA HCS Category H335) .
- Ventilation : Perform reactions in fume hoods with local exhaust to mitigate respiratory risks.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous drainage due to potential ecological toxicity (data gaps noted in environmental impact studies) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with neurological targets?
Methodological Answer:
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict stronger binding to serotonin receptors (5-HT) for the (3r,4s) enantiomer due to optimal phenyl group orientation in hydrophobic pockets .
- In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., -8-OH-DPAT) quantify affinity (K values) and selectivity over dopamine receptors .
- Mutagenesis : Replace key receptor residues (e.g., Phe361 in 5-HT) to validate binding site interactions via patch-clamp electrophysiology .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–10) to address discrepancies in water solubility. Polar aprotic solvents (DMSO) enhance solubility for biological assays .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hydrolysis-prone sites. LC-MS monitors degradation products (e.g., piperidine ring-opening under acidic conditions) .
- Data Harmonization : Cross-validate results with orthogonal techniques (e.g., DSC for melting point confirmation if conflicting values exist) .
Q. What strategies minimize byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Optimization : Use flow chemistry to control exothermic steps (e.g., reductive amination) and reduce dimerization byproducts .
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric induction efficiency ≥90% .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity data across sources?
Methodological Answer:
- Tiered Testing : Prioritize OECD-compliant assays (e.g., Ames test for mutagenicity) over non-standardized data. Existing GHS classifications (e.g., H302 for oral toxicity) are consensus references .
- Dose-Response Curves : Compare LD values from rodent studies (oral vs. intravenous routes) to contextualize hazard levels .
- Source Evaluation : Exclude non-peer-reviewed data (e.g., vendor SDS without EC values) and prioritize EPA DSSTox or PubChem entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
